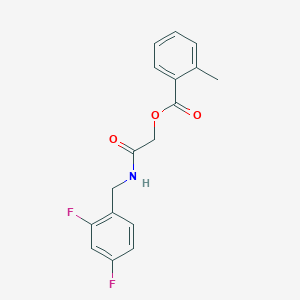

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

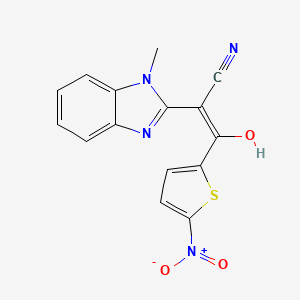

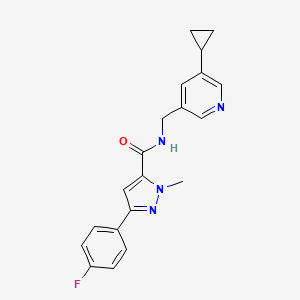

Compounds with a 1,3,5-triazine core, such as “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide”, are often used in organic synthesis, particularly for the synthesis of amides . The 1,3,5-triazine core is a six-membered ring containing three nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide” would likely contain a 1,3,5-triazine core with methoxy groups at the 4 and 6 positions, a methyl group attached to the 2 position of the triazine ring, and a sulfonamide group attached to a 4-ethylbenzene .

Chemical Reactions Analysis

In general, compounds with a 1,3,5-triazine core are used as condensing agents in the synthesis of amides . They can react with carboxylic acids and amines to form the corresponding amides .

Applications De Recherche Scientifique

Development of Carboxymethyl Cellulose (CMC) Films for Food Packaging

This compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of this compound effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Application in Solution Peptide Synthesis

The related triazine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has found applications in amidation , which is a crucial process in peptide synthesis.

Esterification

DMTMM has also been used in esterification , a reaction that forms an ester. It’s a fundamental chemical reaction with broad application in many areas of chemistry.

Glycosidation

DMTMM has been applied in glycosidation , a reaction that joins a carbohydrate (sugar) molecule to another molecule. In biochemistry, glycosidation is particularly important in the modification of proteins and lipids to form glycoproteins and glycolipids.

Phosphonylation Methodology

DMTMM has been used in phosphonylation methodology , a type of chemical reaction where a phosphonate group is introduced into a molecule. This is a key step in the synthesis of many organic compounds.

Development of Cellulose Ester

The compound has been used in the esterification of cellulose via in situ activation . The resulting cellulose ester has a low degree of substitution due to the low activation .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-4-10-5-7-11(8-6-10)23(19,20)15-9-12-16-13(21-2)18-14(17-12)22-3/h5-8,15H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNSNPWHLONOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)